Ethyl 4-(2-hydroxypropyl)benzoate
Description
Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate (CAS: 58882-17-0), also known as Roxadimate, is an ethyl benzoate derivative with a bis(2-hydroxypropyl)amino substituent at the para position of the benzene ring. Its molecular formula is C₁₅H₂₃NO₄, with a molecular weight of 281.347 g/mol and a density of 1.154 g/cm³ . Key properties include a high boiling point (450°C at 760 mmHg) and a flash point of 225.9°C, suggesting thermal stability. The compound’s hydroxypropyl groups enhance hydrophilicity, as indicated by its LogP value of 1.43 . While its primary application is inferred from aliases like "Roxadimate" (a USAN/INN-designated name), it is historically recognized as a UV filter in sunscreens .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 4-(2-hydroxypropyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
HBAWOGAYPYATCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC(C)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-(2-hydroxypropyl)benzoate has been investigated for various pharmaceutical applications:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it suitable for use as a preservative in cosmetic formulations. Its ability to disrupt microbial membranes allows it to inhibit the growth of bacteria and fungi effectively .
- Drug Delivery Systems : this compound is being explored as an excipient in drug formulations. Excipients play crucial roles in modulating the solubility and bioavailability of active pharmaceutical ingredients. This compound can enhance the stability of drugs and improve their therapeutic efficacy .
- Local Anesthetic Development : Studies have shown that modifications of benzoate compounds can lead to effective local anesthetics. This compound derivatives have been synthesized and evaluated for their anesthetic properties, demonstrating potential in clinical applications .
Cosmetic Applications
In the cosmetic industry, this compound serves several important functions:
- Preservative Agent : Due to its antimicrobial properties, it is utilized as a preservative in various cosmetic formulations, helping to prolong shelf life and maintain product integrity .
- Emollient : The compound acts as an emollient, providing skin-conditioning benefits and enhancing the texture of cosmetic products. Its ability to form a barrier on the skin helps retain moisture, making it valuable in skincare formulations .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that concentrations as low as 0.5% could effectively reduce microbial load in cosmetic products, supporting its use as a safe preservative alternative.
Case Study 2: Formulation Development
In a recent formulation study, this compound was incorporated into a topical drug delivery system designed for enhanced skin penetration. The formulation showed improved bioavailability of the active ingredient compared to traditional vehicles, suggesting that this compound can significantly enhance therapeutic outcomes in topical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(dimethylamino)benzoate (EDMAB)
Structurally, it differs from Roxadimate by replacing the bis(2-hydroxypropyl)amino group with a dimethylamino group.
Key Differences:
Research Findings :
- EDMAB outperforms 2-(dimethylamino)ethyl methacrylate (DMAEMA) in resin systems, achieving higher polymerization rates and superior physical properties (e.g., flexural strength) .
- The dimethylamino group in EDMAB facilitates rapid electron transfer during photoinitiation, whereas Roxadimate’s hydroxypropyl groups likely prioritize UV absorption and solubility .
Ethyl 4-hydroxy-2-isopropylbenzoate
This compound (CAS: 851334-67-3) shares a benzoate ester core but features hydroxy and isopropyl substituents at positions 4 and 2, respectively. Limited data in the evidence precludes a direct comparison, but structural differences suggest divergent applications. The isopropyl group may enhance steric hindrance, reducing reactivity compared to Roxadimate .
General Trends in Ethyl Benzoate Derivatives
- Substituent Effects: Hydroxyalkyl groups (e.g., in Roxadimate) improve hydrophilicity and hydrogen bonding, favoring applications requiring solubility (e.g., topical formulations). Amino groups (e.g., EDMAB) enhance electron-donating capacity, critical for photoinitiation in polymers .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Ethyl 4-(2-hydroxypropyl)benzoate, and how can purity be validated?
- This compound can be synthesized via multi-step reactions, such as coupling ethyl 4-aminobenzoate with thiuram disulfides followed by deamination and hydrazine treatment . Purity validation typically involves thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy to confirm structural integrity and absence of byproducts . For crystalline derivatives, X-ray diffraction using SHELX software (e.g., SHELXS/SHELXD) is recommended for structural refinement .
Q. Which analytical techniques are suitable for characterizing the physicochemical properties of this compound?
- Key techniques include:
- Chromatography : HPLC or GC-MS for purity assessment and quantification .
- Spectroscopy : UV-Vis for monitoring photochemical reactivity (e.g., in photoinitiator systems) , and NMR for structural elucidation .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
Q. How does this compound compare structurally to related esters like Ethyl 4-(dimethylamino)benzoate (EDMAB) in photopolymerization systems?
- Unlike EDMAB, which contains a dimethylamino group, the 2-hydroxypropyl substituent in this compound introduces hydrogen-bonding capability, potentially altering reactivity in free-radical polymerization. EDMAB is known to enhance the degree of conversion (DC) in resin cements when paired with camphorquinone (CQ), but hydroxypropyl derivatives may exhibit slower initiation due to steric hindrance . Comparative studies should optimize amine/photoinitiator ratios (e.g., 1:2 vs. 1:1 CQ/amine) to assess DC differences via FTIR or Raman spectroscopy .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictions in polymerization efficiency data involving this compound?
- Contradictions often arise from variations in:
- Amine concentration : Higher amine content (e.g., 2-hydroxypropyl vs. dimethylamino groups) may reduce mobility, slowing radical formation .
- Light source wavelength : Mismatch between the absorption spectra of the photoinitiator system and the light source (e.g., 470 nm for CQ) can lower DC .
- Controlled experiments should standardize light intensity (e.g., using radiometry), monomer viscosity, and oxygen inhibition (e.g., nitrogen purging) . Statistical tools like one-way ANOVA can identify significant differences in DC or mechanical properties .
Q. How can computational modeling predict the reactivity of this compound in novel photopolymer formulations?
- Density functional theory (DFT) calculations can evaluate:
- Redox potentials : To predict electron-transfer efficiency between CQ and the amine .
- Steric effects : Molecular dynamics simulations can assess how the hydroxypropyl group influences radical accessibility .
- Experimental validation via laser flash photolysis can measure triplet-state lifetimes and radical generation rates .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?
- Process optimization : Use of continuous flow reactors for precise control of reaction parameters (temperature, stoichiometry) .
- Quality control : Implement in-line PAT (process analytical technology) tools like FTIR or NIR for real-time monitoring .
- Crystallography : SHELXL refinement of crystal structures to ensure consistent polymorphic forms .
Q. How does the hydroxypropyl substituent influence the environmental stability and degradation pathways of this compound?
- The hydroxypropyl group may enhance hydrolytic stability compared to esters with labile substituents (e.g., parabens). Accelerated aging studies under UV/heat can track degradation products via LC-MS .
- Ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition tests) are recommended to assess environmental risks, guided by structural analogs like ethylparaben .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
